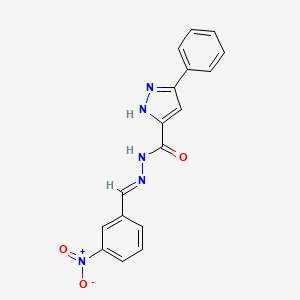

(E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a phenyl group at position 3 and a hydrazide moiety at position 3. The hydrazide group is further functionalized with a 3-nitrobenzylidene substituent in the E configuration. This structural motif is critical for its electronic and pharmacological properties, as the nitro group (-NO₂) at the meta position of the benzylidene ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

The compound’s molecular formula is C₁₇H₁₃N₅O₃, with a molecular weight of 349.35 g/mol. Spectroscopic characterization (IR, NMR) and X-ray crystallography are typically employed to confirm its structure and configuration .

Properties

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3/c23-17(16-10-15(19-20-16)13-6-2-1-3-7-13)21-18-11-12-5-4-8-14(9-12)22(24)25/h1-11H,(H,19,20)(H,21,23)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJGVHLWRLZSO-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oximes or nitrones.

Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Amines: From the reduction of the nitro group.

Oximes/Nitrones: From the oxidation of the hydrazone linkage.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including (E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, may exhibit significant antimicrobial activity. The nitro group is a common motif in bioactive compounds that can enhance antimicrobial efficacy. However, specific experimental validation of the antimicrobial activity of this particular compound remains limited.

Anticancer Potential

Compounds similar to this compound have shown promise in anticancer research. The mechanisms by which these compounds exert their effects may involve various cellular processes, such as apoptosis induction and cell cycle arrest. While the specific effects of this compound on cancer cells are not yet fully understood, ongoing studies aim to elucidate its potential in cancer therapy .

Anti-inflammatory Activity

Some pyrazole derivatives have been investigated for their anti-inflammatory properties. The unique combination of functional groups in this compound may contribute to its ability to modulate inflammatory pathways. Further research is needed to confirm these effects and understand the underlying mechanisms.

Case Study 1: Anticancer Activity

A study investigating various pyrazole derivatives found that certain structural modifications could significantly enhance anticancer activity against specific cancer cell lines. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing a series of pyrazole derivatives for antimicrobial testing against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features could effectively inhibit bacterial growth, suggesting potential applications for this compound in treating infections .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. 3-Amino-4-(4-nitrophenyl)pyrazole | Amino group on pyrazole | Antimicrobial |

| 2. 4-Bromo-N'-(4-methylbenzylidene)pyrazole | Bromo substitution on pyrazole | Anticancer |

| 3. N'-(2-hydroxybenzylidene)pyrazole | Hydroxy group enhancing reactivity | Anti-inflammatory |

| 4. N'-(4-chlorobenzylidene)pyrazole | Chlorine substituent | Antimicrobial |

This table highlights how this compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylidene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways by binding to specific receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents and heterocyclic variations. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Electronic Comparisons

Key Findings :

Substituent Effects: The 3-nitrobenzylidene group in the target compound enhances electron-deficient character compared to electron-donating groups (e.g., 4-OCH₃, 4-N(CH₃)₂). This is reflected in higher C=N stretching frequencies (~1600–1620 cm⁻¹ vs. 1585–1598 cm⁻¹ for methoxy/dimethylamino analogs) .

Heterocycle Core Variations: Replacing pyrazole with isoxazole () or thienopyrazole () alters conjugation and steric profiles. For example, the thienopyrazole derivative has a higher molecular weight (421.47 g/mol) and extended π-system, which may enhance binding in biological systems .

The nitro group in the target compound could similarly enhance interactions with nitroreductase enzymes in antimicrobial applications .

The target compound’s nitro group likely positions it as a stronger electrophile compared to methoxy or dimethylamino derivatives.

Biological Activity

(E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, a compound belonging to the class of hydrazones, has garnered attention for its potential biological activities. Its unique structure, which includes a pyrazole ring and a nitrobenzylidene moiety, suggests various therapeutic properties that warrant investigation. This article delves into the synthesis, characterization, and biological activities of this compound, drawing from diverse research findings.

- Molecular Formula : C18H15N5O3

- Molecular Weight : 349.34 g/mol

- CAS Number : 306758-96-3

The compound's structure contributes to its reactivity and potential biological effects. The presence of the nitro group is often associated with enhanced antimicrobial properties, while the pyrazole ring is linked to various pharmacological activities.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-nitrobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions with acetic acid as a catalyst. This method allows for the formation of the desired hydrazone product through the elimination of water during the reaction process.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. A related compound's anticancer activity was evaluated using A549 human lung cancer cells, revealing significant cytotoxic effects. The viability reduction in treated cells compared to controls was noteworthy, suggesting that structural modifications could enhance anticancer efficacy .

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| Compound A | A549 | 63.4 | |

| Compound B | A549 | 21.2 | |

| (E)-N'-(3-nitrobenzylidene)-3-phenyl... | TBD | TBD | TBD |

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in apoptosis and cell proliferation pathways, similar to other pyrazole derivatives .

Case Studies and Research Findings

- Antimicrobial Screening : In a study focusing on hydrazone compounds, several derivatives were screened for antimicrobial activity using broth microdilution techniques. While some exhibited no significant activity (MIC > 128 µg/mL), others showed promising results against resistant strains .

- Anticancer Evaluations : A study highlighted the structure-dependent anticancer activity of various pyrazole derivatives against A549 cells. Modifications to the substituents on the pyrazole ring significantly influenced their efficacy, indicating that further exploration of (E)-N'-(3-nitrobenzylidene)-3-phenyl... could yield valuable insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.